3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane

Description

Properties

IUPAC Name |

trimethoxy(10-trimethoxysilyldecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H38O6Si2/c1-17-23(18-2,19-3)15-13-11-9-7-8-10-12-14-16-24(20-4,21-5)22-6/h7-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFBPULXPLWPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCCCCCCC[Si](OC)(OC)OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H38O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073816 | |

| Record name | 2,15-Dioxa-3,14-disilahexadecane, 3,3,14,14-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122185-09-5 | |

| Record name | 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122185-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,15-Dioxa-3,14-disilahexadecane, 3,3,14,14-tetramethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122185095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,15-Dioxa-3,14-disilahexadecane, 3,3,14,14-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane: Properties, Synthesis, and Applications in Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining a Key Crosslinking Agent

3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane is an organosilicon compound that plays a significant role as a crosslinking agent and surface modifier in the realm of materials science.[1] Known by its synonym 1,10-Bis(trimethoxysilyl)decane, this molecule is a member of the bis-alkoxysilane family, characterized by two silicon atoms, each bearing hydrolyzable methoxy groups, connected by a flexible ten-carbon aliphatic chain.[2] This unique structure allows it to form durable chemical bonds between inorganic substrates and organic polymers, a property that is leveraged in a variety of high-performance applications.[1] This guide provides a comprehensive overview of its chemical and physical properties, a detailed examination of its synthesis and reaction mechanisms, and an exploration of its current and potential applications, particularly in the context of biomaterials and advanced coatings.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane are crucial for its effective application.

| Property | Value | Source |

| Systematic Name | 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane | [2] |

| Synonym | 1,10-Bis(trimethoxysilyl)decane | [2] |

| CAS Number | 122185-09-5 | [2] |

| Molecular Formula | C₁₆H₃₈O₆Si₂ | [2] |

| Molecular Weight | 382.64 g/mol | [2] |

| Appearance | Colorless, transparent liquid | [1] |

| Boiling Point | 357.3 °C at 760 mmHg | ChemSrc[2] |

| Density | 0.951 g/cm³ | ChemSrc[2] |

| Refractive Index | 1.430 | [2] |

| Flash Point | 146.4 °C | ChemSrc[2] |

Molecular Structure and Visualization

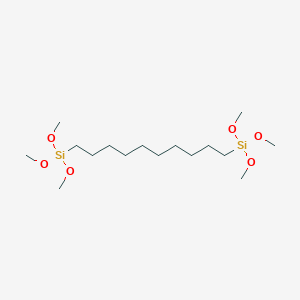

The structure of 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane consists of a central decane (C10) chain flanked by two trimethoxysilyl groups. This difunctional nature is the key to its utility as a coupling agent.

Caption: Chemical structure of 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane.

Synthesis of 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane

The synthesis of α,ω-bis(trialkoxysilyl)alkanes such as 1,10-Bis(trimethoxysilyl)decane is most commonly achieved through the hydrosilylation of the corresponding α,ω-diene.[3] This reaction involves the addition of a silicon-hydride bond across the carbon-carbon double bonds of the diene, catalyzed by a transition metal complex, typically platinum-based catalysts like Karstedt's catalyst.[4]

Representative Synthetic Protocol: Hydrosilylation of 1,9-Decadiene

The following protocol describes a representative method for the synthesis of 1,10-Bis(trimethoxysilyl)decane.

Materials:

-

1,9-Decadiene

-

Trimethoxysilane

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene)

-

Anhydrous toluene (reaction solvent)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inert gas inlet is charged with 1,9-decadiene and anhydrous toluene.

-

Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the reaction mixture under a positive pressure of inert gas.

-

Hydrosilylation: Trimethoxysilane is added dropwise to the stirred reaction mixture at a controlled temperature. The reaction is typically exothermic, and the addition rate should be adjusted to maintain a gentle reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band (around 2150 cm⁻¹) and the C=C stretching band (around 1640 cm⁻¹).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent and any excess volatile reactants are removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane as a colorless liquid.

Caption: Workflow for the synthesis of the target compound.

Mechanism of Action: The Sol-Gel Process

The utility of 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane as a coupling agent and surface modifier is rooted in the principles of sol-gel chemistry.[5] The process involves two key reactions: hydrolysis and condensation.

-

Hydrolysis: In the presence of water, the methoxy groups (-OCH₃) attached to the silicon atoms are hydrolyzed to form silanol groups (-OH) and methanol as a byproduct. This reaction can be catalyzed by either an acid or a base.[6]

-

Condensation: The newly formed silanol groups are highly reactive and can undergo condensation in two ways:

-

With Surface Hydroxyls: Silanol groups can react with hydroxyl groups present on the surface of inorganic substrates (e.g., glass, metal oxides) to form stable covalent Si-O-Substrate bonds.

-

Self-Condensation: Two silanol groups can react with each other to form a siloxane bond (Si-O-Si), releasing a molecule of water. This process leads to the formation of a crosslinked polysiloxane network.

-

The long decane chain provides flexibility and hydrophobicity to the resulting film or matrix.

Caption: The hydrolysis and condensation mechanism of bis-alkoxysilanes.

Characterization Techniques

A combination of spectroscopic techniques is employed to confirm the structure and purity of 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the methoxy protons (-OCH₃) as a singlet around 3.6 ppm. The protons of the decane chain would appear as a series of multiplets in the upfield region (approximately 0.8-1.6 ppm).[7][8]

-

¹³C NMR: The carbon NMR spectrum would display a signal for the methoxy carbons around 50 ppm. The carbons of the decane chain would resonate in the range of approximately 14-35 ppm.[9][10]

-

²⁹Si NMR: The silicon-29 NMR spectrum is particularly informative for characterizing the hydrolysis and condensation process, with distinct chemical shifts for the unreacted monomer and the various hydrolyzed and condensed species.[11]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would exhibit strong C-H stretching vibrations around 2850-2950 cm⁻¹ from the alkane chain and methoxy groups. A strong Si-O-C stretching band would be observed around 1080-1100 cm⁻¹.[12] The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) would indicate the absence of significant hydrolysis.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Applications in Materials Science and Biomaterials

While not directly used in drug formulations, 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane and similar bis-silanes are of significant interest to drug development professionals for their applications in medical devices, diagnostics, and biomaterials.[13]

-

Surface Modification of Medical Implants: The ability to form a stable, biocompatible, and hydrophobic layer on metal and ceramic surfaces makes this compound suitable for coating medical implants.[14] Such coatings can improve the biocompatibility, reduce protein fouling, and enhance the corrosion resistance of the implant.[15]

-

Adhesion Promotion in Dental and Orthopedic Composites: In composite materials, it acts as a coupling agent to improve the adhesion between inorganic fillers (e.g., silica, hydroxyapatite) and the organic polymer matrix.[16] This leads to enhanced mechanical properties and durability of the composite.

-

Fabrication of Micro/Nanoelectronics: In the field of micro- and nanoelectronics, it can be used as a precursor for the deposition of thin silica films or as a surface modifier for electronic components.[1]

-

Development of Biocompatible Coatings: The silane layer can serve as a platform for the covalent attachment of bioactive molecules, such as peptides or enzymes, to a surface, thereby creating a biofunctionalized interface.[14]

Safety and Handling

Organosilanes, including 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane, should be handled with appropriate safety precautions.

-

Toxicity: The primary toxicological concern arises from the hydrolysis of the methoxy groups, which releases methanol. Ingestion or inhalation of significant quantities can lead to methanol poisoning.[17] The toxicity of the silane itself is generally low, but it can cause skin and eye irritation.

-

Handling: It is recommended to handle this compound in a well-ventilated area while wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[17]

-

Storage: The compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[18]

Conclusion

3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane is a versatile organosilicon compound with significant applications in materials science. Its ability to form robust and flexible crosslinked networks and to covalently bond to inorganic surfaces makes it an invaluable tool for the development of advanced coatings, composites, and biomaterials. For researchers and professionals in drug development, an understanding of the surface modification capabilities of such bis-silanes is crucial for the design of next-generation medical devices and diagnostic platforms with enhanced biocompatibility and performance.

References

-

Chemsrc. 1,10-Bis-Trimethoxysilyl Decane | CAS#:122185-09-5. Available from: [Link]

-

JACS Au. Single Photocatalytic Hydrosilylation of Alkenes for the Synthesis of Bis(silyl) and Silaboryl Alkanes. Available from: [Link]

-

ResearchGate. Study of Karstedt's Catalyst for Hydrosilylation of a Wide Variety of Functionalized Alkenes with Triethoxysilane and Trimethoxysilane. Available from: [Link]

-

Wikipedia. Sol-gel process. Available from: [Link]

-

Brinker, C.J. Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids. Available from: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available from: [Link]

-

YouTube. 1H NMR Chemical Shifts. Available from: [Link]

-

Chemistry LibreTexts. 13.5: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

-

University of Arizona. Cyclization phenomena in the sol-gel polymerization of α,ω- bis(triethoxysilyl)alkanes and incorporation of the cyclic structures into network silsesquioxane polymers. Available from: [Link]

-

YouTube. FTIR-14 || IR spectrum of alkanes | Diff b/w Pri, Sec & ter C-atom || Infrared spectroscopy. Available from: [Link]

-

AIP Publishing. Silane coupling agent in biomedical materials. Available from: [Link]

-

PubMed. Biocompatible silane adhesion layer on titanium implants improves angiogenesis and osteogenesis. Available from: [Link]

-

PubMed. Effect of surface modification of graphene oxide with a reactive silane coupling agent on the mechanical properties and biocompatibility of acrylic bone cements. Available from: [Link]

-

Gelest, Inc. 1,2-BIS(TRIMETHOXYSILYL)DECANE Safety Data Sheet. Available from: [Link]

-

Australian Industrial Chemicals Introduction Scheme. Alkoxysilanes substituted with 2-ethoxyethanol - Evaluation statement. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. Silane coatings modified with hydroxyapatite nanoparticles to enhance the biocompatibility and corrosion resistance of a magnesium alloy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Silane surface modification for improved bioadhesion of esophageal stents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cir-safety.org [cir-safety.org]

- 7. Biocompatible silane adhesion layer on titanium implants improves angiogenesis and osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the 13C NMR signals of saturated carbons in some long-chain compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. cir-safety.org [cir-safety.org]

- 10. researchgate.net [researchgate.net]

- 11. Alkanes | OpenOChem Learn [learn.openochem.org]

- 12. Effect of surface modification of graphene oxide with a reactive silane coupling agent on the mechanical properties and biocompatibility of acrylic bone cements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 16. Silane coatings of metallic biomaterials for biomedical implants: A preliminary review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 18. optident.co.uk [optident.co.uk]

An In-Depth Technical Guide to the Synthesis of 1,10-Bis(trimethoxysilyl)decane

This guide provides a comprehensive overview of the synthesis of 1,10-bis(trimethoxysilyl)decane, a valuable bifunctional organosilane. The content is tailored for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the synthesis pathway, experimental protocols, and characterization of this compound. This document emphasizes the scientific principles behind the synthesis, ensuring both theoretical understanding and practical applicability.

Introduction: The Significance of Bis-Silanes

1,10-Bis(trimethoxysilyl)decane belongs to the class of bis(alkoxysilyl)alkanes, which are crucial crosslinking and surface modification agents. The presence of a trimethoxysilyl group at both ends of the decane chain allows for the formation of durable siloxane bonds (Si-O-Si) upon hydrolysis and condensation. This bifunctionality makes it an ideal candidate for applications requiring robust linkages, such as in the preparation of organic-inorganic hybrid materials, self-assembled monolayers, and as a coupling agent to enhance the adhesion between organic polymers and inorganic substrates.[1] The long decane spacer provides flexibility and hydrophobicity to the resulting materials.

The Core Synthesis Pathway: Platinum-Catalyzed Hydrosilylation

The most efficient and widely employed method for synthesizing 1,10-bis(trimethoxysilyl)decane is the platinum-catalyzed hydrosilylation of 1,9-decadiene with trimethoxysilane.[2] This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bonds of the diene.

The Catalyst: Karstedt's Catalyst

Karstedt's catalyst, a platinum(0) complex with divinyltetramethyldisiloxane ligands, is the catalyst of choice for this transformation.[3] It exhibits high activity, solubility in common organic solvents, and promotes the reaction under relatively mild conditions.[4] The platinum center is in the 0 oxidation state, which is crucial for the catalytic cycle.[3]

The Reaction Mechanism: A Modified Chalk-Harrod Pathway

The hydrosilylation of dienes with a platinum catalyst is generally understood to proceed via a modified Chalk-Harrod mechanism.[2][5][6][7][8] This catalytic cycle can be broken down into the following key steps:

-

Oxidative Addition: The Si-H bond of trimethoxysilane undergoes oxidative addition to the platinum(0) center, forming a platinum(II) hydride-silyl complex.

-

Olefin Coordination: One of the terminal double bonds of 1,9-decadiene coordinates to the platinum(II) complex.

-

Migratory Insertion: The coordinated alkene inserts into the platinum-hydride (Pt-H) bond. This is often the rate-determining step and typically follows an anti-Markovnikov regioselectivity, meaning the silicon atom attaches to the terminal carbon of the double bond.[2]

-

Reductive Elimination: The resulting alkyl-silyl-platinum(II) complex undergoes reductive elimination, forming the C-Si bond and regenerating the platinum(0) catalyst.

-

Second Hydrosilylation: The process is repeated at the other end of the decane chain to yield the final 1,10-bis(trimethoxysilyl)decane product.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of 1,10-bis(trimethoxysilyl)decane.

Materials and Reagents

| Reagent | CAS Number | Purity | Notes |

| 1,9-Decadiene | 1647-16-1 | ≥98% | Should be free of peroxides. |

| Trimethoxysilane | 2487-90-3 | ≥95% | Highly flammable and moisture-sensitive. |

| Karstedt's Catalyst | 68478-92-2 | ~2% Pt in xylene | Store refrigerated and under inert gas.[9] |

| Toluene | 108-88-3 | Anhydrous | Used as a solvent. |

| Hexane | 110-54-3 | Anhydrous | Used for washing. |

Synthesis Procedure

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer is assembled. The entire apparatus must be thoroughly dried and purged with nitrogen to ensure an inert atmosphere.

-

Charging the Reactor: The flask is charged with 1,9-decadiene and anhydrous toluene.

-

Catalyst Addition: A catalytic amount of Karstedt's catalyst solution (typically 10-20 ppm of platinum relative to the diene) is added to the reaction mixture.[4]

-

Addition of Trimethoxysilane: Trimethoxysilane is added dropwise to the reaction mixture from the dropping funnel over a period of 1-2 hours. A slight excess of trimethoxysilane (e.g., 2.1 equivalents) is recommended to ensure complete conversion of the diene.

-

Reaction Monitoring: The reaction is exothermic. The temperature should be maintained between 40-60°C. The progress of the reaction can be monitored by FTIR spectroscopy by observing the disappearance of the Si-H stretching band (around 2150 cm⁻¹) and the C=C stretching band (around 1640 cm⁻¹).

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at 60°C for an additional 2-4 hours to ensure complete conversion.

Purification

-

Solvent Removal: After the reaction is complete, the toluene is removed under reduced pressure using a rotary evaporator.

-

Vacuum Distillation: The crude product is purified by fractional distillation under reduced pressure. This step is crucial to remove any unreacted starting materials, monosilylated byproducts, and catalyst residues. Typical conditions for the distillation of similar long-chain alkylsilanes are a pressure of 0.1-1 mmHg and a corresponding boiling point.[10][11] For 1,10-bis(trimethoxysilyl)decane, the boiling point is approximately 357.3°C at 760 mmHg, which necessitates vacuum distillation.

Characterization

The purified 1,10-bis(trimethoxysilyl)decane should be a colorless liquid. Its identity and purity can be confirmed by the following spectroscopic methods:

-

¹H NMR (Proton NMR): The ¹H NMR spectrum will show characteristic signals for the different protons in the molecule. The methoxy protons (-OCH₃) will appear as a sharp singlet around 3.5 ppm. The methylene protons of the decane chain will appear as a series of multiplets in the range of 0.5-1.6 ppm. The protons on the carbons adjacent to the silicon atoms (Si-CH₂-) will be shifted slightly downfield compared to the other methylene protons.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each carbon environment. The methoxy carbons (-OCH₃) will appear around 50 ppm. The carbons of the decane chain will resonate in the aliphatic region (10-40 ppm), with the carbons alpha to the silicon being the most shielded.

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational bands for 1,10-bis(trimethoxysilyl)decane include:[12][13][14][15]

-

C-H stretching (alkane): 2925-2855 cm⁻¹ (strong)

-

Si-O-C stretching: 1080-1100 cm⁻¹ (strong, broad)

-

C-H bending (alkane): 1465-1450 cm⁻¹ (medium)

-

Si-C stretching: ~800 cm⁻¹ (medium)

-

Absence of Si-H stretching: No band around 2150 cm⁻¹ indicates complete reaction of the silane.

-

Absence of C=C stretching: No band around 1640 cm⁻¹ confirms the full conversion of the diene.

Safety Considerations

The synthesis of 1,10-bis(trimethoxysilyl)decane involves hazardous materials and requires strict adherence to safety protocols.

-

Trimethoxysilane: This reagent is highly flammable and reacts with moisture to produce flammable hydrogen gas. It is also an irritant to the skin, eyes, and respiratory tract. All handling should be done in a well-ventilated fume hood, under an inert atmosphere, and away from ignition sources.[16]

-

Karstedt's Catalyst: While the platinum concentration is low, the xylene solvent is flammable and toxic. Avoid inhalation and skin contact.[9]

-

General Precautions: Personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and appropriate gloves, must be worn at all times. An emergency shower and eyewash station should be readily accessible.[17]

-

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Chlorosilane waste requires special handling due to its reactivity.[16]

Conclusion

The platinum-catalyzed hydrosilylation of 1,9-decadiene with trimethoxysilane is a robust and efficient method for the synthesis of 1,10-bis(trimethoxysilyl)decane. This guide has provided a comprehensive overview of the synthesis pathway, a detailed experimental protocol, and characterization techniques. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can successfully synthesize this versatile bis-silane for a wide range of applications in materials science and beyond.

References

-

Marciniec, B. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. PMC. [Link]

-

Erbing, E., et al. (2016). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. ACS Publications. [Link]

-

Wikipedia. (n.d.). Hydrosilylation. [Link]

-

Sakaki, S., et al. (2002). Theoretical Study of Platinum(0)-Catalyzed Hydrosilylation of Ethylene. Chalk−Harrod Mechanism or Modified Chalk−Harrod Mechanism. Organometallics. [Link]

-

Royal Society of Chemistry. (n.d.). . [Link]

-

Wikipedia. (n.d.). Karstedt's catalyst. [Link]

-

Johnson Matthey. (n.d.). Karstedt catalysts. [Link]

-

MDPI. (n.d.). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. [Link]

-

Chemsrc. (2025). 1,10-Bis-Trimethoxysilyl Decane. [Link]

-

SEHSC & CES-Silicones Europe. (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkanes. [Link]

-

CONCAWE. (n.d.). Catalyst Handling Procedures to Minimize Exposure. [Link]

-

SIKÉMIA. (n.d.). 1,10-Bis(trimethoxysilyl)decane. [Link]

-

Gelest, Inc. (n.d.). 1,2-BIS(TRIMETHOXYSILYL)DECANE. [Link]

-

InstaNANO. (2026). FTIR Functional Group Database Table with Search. [Link]

-

ResearchGate. (2025). 1,10-Bis[2-(prop-1-enyl)phenoxy]decane. [Link]

-

UCL Discovery. (2021). Modelling ATR-FTIR Spectra of Dental Bonding Systems to Investigate Composition and Polymerisation Kinetics. [Link]

-

ResearchGate. (2021). Assignment of the FTIR peaks for silanes. [Link]

-

ResearchGate. (n.d.). LAB purification setup with vacuum distillation process (0.03 mbar, 120 °C) at ANU. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). 1,10-Decanedithiol. [Link]

-

ResearchGate. (n.d.). Parameters of all vacuum distillation experiments. [Link]

-

YouTube. (2024). Reduced pressure distillation. [Link]

Sources

- 1. 1,10-Bis(trimethoxysilyl)decane - SIKÉMIA [sikemia.com]

- 2. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 3. biosynth.com [biosynth.com]

- 4. Karstedt catalysts | Johnson Matthey [matthey.com]

- 5. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. biosynth.com [biosynth.com]

- 10. researchgate.net [researchgate.net]

- 11. CN107345278A - A process for preparing high-purity aluminum by vacuum distillation of electrolytic aluminum - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. researchgate.net [researchgate.net]

- 15. Structural information from progression bands in the FTIR spectra of long chain n-alkanes - Sheffield Hallam University Research Archive [shura.shu.ac.uk]

- 16. globalsilicones.org [globalsilicones.org]

- 17. EP0979837A2 - Method for making a platinum hydrosilylation catalyst - Google Patents [patents.google.com]

An In-depth Technical Guide to 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane: Properties, Reactivity, and Applications

Executive Summary & Molecular Identity

This guide provides a comprehensive technical overview of 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane, an organosilicon compound of significant interest in materials science and surface chemistry. While the systematic name suggests a complex heterocyclic structure, it is crucial to note that this compound is commonly and more descriptively known by its synonym, 1,10-Bis(trimethoxysilyl)decane .[1] This identity clarifies its structure as a bifunctional alkoxysilane featuring a flexible ten-carbon alkyl chain separating two reactive trimethoxysilyl groups. This unique architecture imparts a combination of hydrophobicity from its long hydrocarbon backbone and the ability to form durable inorganic siloxane networks via its terminal functional groups.

This document will elucidate the compound's physical and chemical properties, explore its core reactivity—primarily hydrolysis and condensation—and provide standardized protocols for its characterization. The insights presented herein are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this molecule in advanced applications, from creating self-assembling monolayers to developing novel hybrid organic-inorganic materials.

Chemical Identity and Nomenclature

The fundamental identification and structural details of the compound are summarized below.

| Property | Value | Source |

| Systematic Name | 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane | [1][2] |

| Common Synonym | 1,10-Bis(trimethoxysilyl)decane | [1] |

| CAS Registry Number | 122185-09-5 | [1][2][3] |

| Molecular Formula | C₁₆H₃₈O₆Si₂ | [1][2][3] |

| Molecular Weight | 382.65 g/mol | [1][2][3] |

| EINECS Number | 225-112-9 | [1] |

Molecular Structure

The structure consists of a decane -(CH₂)₁₀- backbone covalently bonded at its terminal positions to two trimethoxysilyl -Si(OCH₃)₃ groups. This bifunctional nature is central to its utility.

Caption: Molecular structure of 1,10-Bis(trimethoxysilyl)decane.

Physical and Spectroscopic Properties

Predicted Physical Properties

At standard temperature and pressure, 1,10-Bis(trimethoxysilyl)decane is a colorless and transparent liquid.[1] Its high molecular weight and long alkyl chain suggest a low volatility and a high boiling point. The dominant nonpolar character of the decane chain makes it highly soluble in common organic solvents (e.g., alkanes, ethers, toluene) and insoluble in water.

| Property | Predicted Value / State | Rationale |

| Appearance | Colorless, transparent liquid | Characteristic of many pure organosilicon compounds of similar molecular weight. |

| Boiling Point | > 200 °C (at atm. pressure) | High molecular weight (382.65 g/mol ) necessitates significant energy for vaporization. Analogous long-chain silanes like Octadecyltrimethoxysilane (MW 374.68) have boiling points around 150°C at reduced pressure (2 mmHg). |

| Density | ~0.9 - 1.0 g/cm³ | Typical for long-chain alkoxysilanes. |

| Solubility in Water | Insoluble | The hydrophobic -(CH₂)₁₀- chain dominates the molecule's properties. While hydrolysis occurs in water, the compound itself is not miscible. |

| Solubility in Organic Solvents | Soluble | Highly soluble in nonpolar solvents like hexane, toluene, and ethers due to its long alkyl chain.[4] |

Predicted Spectroscopic Signatures

While a specific public spectrum for this molecule is not available, its characteristic spectroscopic data can be reliably predicted based on its functional groups.

-

¹H NMR: Expected signals would include a large, broad multiplet for the central alkyl protons (-CH₂-)₈, distinct triplets for the Si-CH₂- protons, and a sharp, dominant singlet for the methoxy protons -Si(OCH₃)₃.

-

¹³C NMR: Resonances would correspond to the different carbons in the alkyl chain and a distinct peak for the methoxy carbons.

-

²⁹Si NMR: A single resonance is expected in the range of -40 to -60 ppm, characteristic of T⁰ species (Si atoms with three alkoxy groups and one alkyl group). Upon hydrolysis and condensation, new peaks corresponding to T¹, T², and T³ species (representing one, two, and three siloxane bonds, respectively) would appear.[5][6]

-

FTIR Spectroscopy: The spectrum would be dominated by strong C-H stretching vibrations from the alkyl chain (2850-2950 cm⁻¹) and prominent Si-O-C stretching bands (1090-1103 cm⁻¹).[7] The absence of a broad O-H band (around 3200-3600 cm⁻¹) would confirm the absence of hydrolysis.

Core Chemical Reactivity: Hydrolysis and Condensation

The primary chemical utility of 1,10-Bis(trimethoxysilyl)decane stems from the reactivity of its terminal trimethoxysilyl groups. These groups undergo a two-step sol-gel process: hydrolysis followed by condensation.[8][9] This process is the foundation for forming protective coatings, modifying surfaces, and creating organic-inorganic hybrid materials.

Mechanism and Catalysis

-

Hydrolysis: In the presence of water, the methoxy groups (-OCH₃) are sequentially replaced by hydroxyl groups (-OH), forming silanols (-SiOH) and releasing methanol as a byproduct. This reaction can be catalyzed by either acid or base.[9][10]

-

Equation: R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH

-

-

Condensation: The newly formed, highly reactive silanol groups condense with each other (or with remaining methoxy groups) to form stable siloxane bonds (Si-O-Si). This step releases water or methanol and results in the formation of oligomers and eventually a cross-linked network.[8][11]

-

Equation (Water-producing): R-Si(OH)₃ + (HO)₃Si-R → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

-

The pH of the reaction medium significantly influences the kinetics; acidic conditions tend to slow condensation, allowing for more ordered structures, while basic conditions accelerate condensation, often leading to particulate or gel structures.[10]

Caption: The two-stage hydrolysis and condensation pathway.

Experimental Protocols for Characterization

The following protocols outline standard methodologies for characterizing 1,10-Bis(trimethoxysilyl)decane and its reactivity.

Protocol 1: Determination of Hydrolytic Stability via ¹H NMR

This protocol monitors the hydrolysis of the alkoxysilane by tracking the formation of methanol.

-

Sample Preparation: Prepare a 1-2% (w/w) solution of the silane in a deuterated solvent system (e.g., acetone-d₆) containing a known concentration of water.

-

NMR Acquisition: Acquire a ¹H NMR spectrum immediately after preparation (t=0) and at subsequent time intervals.

-

Data Analysis: Integrate the signal for the methoxy protons on the silicon (-Si(OCH₃)₃) and the signal for the released methanol (CH₃OH).

-

Interpretation: A decrease in the integral of the -Si(OCH₃)₃ peak and a corresponding increase in the methanol peak over time indicates the progression of hydrolysis. The rate can be quantified to determine hydrolytic stability under the chosen conditions.[5]

Protocol 2: Surface Modification and Hydrophobicity Assessment

This protocol demonstrates the compound's primary application as a surface modifier.

-

Substrate Preparation: Clean a glass or silicon wafer substrate thoroughly using a piranha solution or UV/Ozone treatment to ensure a high density of surface hydroxyl (-OH) groups.

-

Silanization: Immerse the cleaned substrate in a dilute solution (e.g., 1% in anhydrous toluene) of 1,10-Bis(trimethoxysilyl)decane for several hours. Alternatively, use vapor phase deposition.

-

Curing: Rinse the substrate with fresh solvent to remove unbound silane and cure at an elevated temperature (e.g., 120°C for 30-60 minutes) to promote covalent bond formation with the surface and cross-linking of the silane layer.[8]

-

Contact Angle Measurement: Measure the static water contact angle on the modified surface.

-

Interpretation: A significant increase in the water contact angle (typically >100°) compared to the clean, hydrophilic substrate confirms the successful formation of a hydrophobic monolayer. The long alkyl chain of the silane is responsible for this water-repellent property.[12][13]

Applications and Future Directions

The dual functionality of 1,10-Bis(trimethoxysilyl)decane makes it a versatile molecule in materials science.

-

Surface Modification: It is widely used to render surfaces like glass, metal oxides, and ceramics hydrophobic and water-repellent.[12][14][15] This is critical for applications in self-cleaning coatings, anti-fouling treatments, and protecting sensitive electronics.[12][14]

-

Adhesion Promoter: By acting as a molecular bridge, it can enhance the adhesion between inorganic fillers (like silica) and organic polymer matrices, improving the mechanical properties of composites.[12][14]

-

Organic-Inorganic Hybrid Materials: As a bifunctional precursor, it is a key building block in sol-gel processes to create novel hybrid materials with tailored porosity, stability, and functionality.[1]

-

Nanoparticle Functionalization: It can be used to modify the surface of nanoparticles, improving their dispersion in nonpolar matrices and preventing aggregation.[14][15]

Future research may focus on leveraging the long, flexible decane spacer to create ordered, self-assembling monolayers with unique interfacial properties or to synthesize novel porous materials for applications in catalysis and separation sciences.

References

-

Ningbo Inno Pharmchem Co.,Ltd. (2026, January 3). The Versatility of Organosilanes in Material Science: Beyond Coupling. Retrieved from [Link]

-

Changfu Chemical. (n.d.). Long-Chain Alkyl Silanes. Retrieved from [Link]

-

Silico. (n.d.). High-Quality Long-chain Silanes for Surface Modification. Retrieved from [Link]

-

Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link]

- Al-Oweini, R., & El-Rassy, H. (2009).

- Bunker, B. C., et al. (1994). Protonation, Hydrolysis, and Condensation of Mono- and Trifunctional Silanes at the Air/Water Interface. Langmuir, 10(10), 3472-3483.

- Gorbunova, Y. G., et al. (2023). New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications. International Journal of Molecular Sciences, 24(18), 13917.

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

-

ResearchGate. (n.d.). Hydrolysis and condensation mechanism of organofunctional silanes and bonding mechanism to a substrate. Retrieved from [Link]

-

Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). Long Chain Functional Silanes, Silane Waterproofing & Waterrepellent. Retrieved from [Link]

- Pan, Y., et al. (2005). Branched, Long-Chain Alkylsilanes and their Applications in Surface Modification.

- Brand, M., et al. (1999). NMR-spectroscopic investigations on the hydrolysis of functional trialkoxysilanes.

-

PubChem. (n.d.). 3,14-Dioxa-8,9-dithia-4,13-disilahexadecane, 4,4,13,13-tetraethoxy-. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2,15-Dioxa-3,14-disilahexadecane, 3,3,14,14-tetramethoxy-. Retrieved from [Link]

- Gualandris, V., et al. (2000). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Journal of Sol-Gel Science and Technology, 19(1-3), 79-83.

- Cao, J., et al. (2015). Hygroscopicity and characterization of wood fibers modified by alkoxysilanes with different chain lengths. BioResources, 10(3), 5244-5256.

-

SiSiB SILICONES. (n.d.). Octodecyltrimethoxysilane. Retrieved from [Link]

- Loy, D. A. (1996). Intramolecular condensation reactions of {alpha}, {omega}- bis(triethoxy-silyl)alkanes. Formation of cyclic disilsesquioxanes.

- Babonneau, F., et al. (2001). Solvolysis–hydrolysis of N-bearing alkoxysilanes: Reactions studied with 29Si NMR. Journal of Sol-Gel Science and Technology, 22(1-2), 13-22.

-

PubChemLite. (n.d.). 3,3,14,14-tetramethoxy-2,15-dioxa-3,14-disilahexadecane. Retrieved from [Link]

Sources

- 1. 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane (122185-09-5) for sale [vulcanchem.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 122185-09-5|3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane|BLD Pharm [bldpharm.com]

- 4. sisib.com [sisib.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gelest.com [gelest.com]

- 9. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 11. researchgate.net [researchgate.net]

- 12. Alkylated Benzene, Long Chain Alkyl Chloride Amine | Changfu Chemical [cfsilicones.com]

- 13. Hygroscopicity and characterization of wood fibers modified by alkoxysilanes with different chain lengths :: BioResources [bioresources.cnr.ncsu.edu]

- 14. nbinno.com [nbinno.com]

- 15. silicorex.com [silicorex.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1,10-Bis(trimethoxysilyl)decane (CAS No. 122185-09-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,10-Bis(trimethoxysilyl)decane (CAS No. 122185-09-5), a bifunctional organosilane of significant interest in materials science and surface chemistry. Given the limited availability of directly published spectra for this specific compound, this guide synthesizes predicted spectroscopic data based on the analysis of analogous long-chain alkylsilanes and fundamental principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed experimental protocols for acquiring high-quality spectroscopic data are provided, emphasizing methodological rigor and self-validation. This document serves as a vital resource for researchers working with or synthesizing this compound, enabling its unambiguous identification and characterization.

Introduction: The Chemical Identity of 1,10-Bis(trimethoxysilyl)decane

1,10-Bis(trimethoxysilyl)decane, with the systematic name 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane, is a molecule featuring a central ten-carbon alkyl chain (decane) terminated at both ends by trimethoxysilyl groups. Its unique structure, combining a hydrophobic hydrocarbon spacer with reactive silane functionalities, makes it a valuable crosslinking agent and surface modifier.

Table 1: Chemical and Physical Properties of 1,10-Bis(trimethoxysilyl)decane

| Property | Value |

| CAS Number | 122185-09-5 |

| Molecular Formula | C₁₆H₃₈O₆Si₂ |

| Molecular Weight | 382.64 g/mol |

| Appearance | Colorless Liquid (Predicted) |

| Boiling Point | 357.3 °C at 760 mmHg |

| Density | 0.951 g/cm³ |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for the structural elucidation of 1,10-Bis(trimethoxysilyl)decane, providing detailed information about the hydrogen and carbon environments within the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.58 | Singlet | 18H | Si(OCH₃ )₃ | The methoxy protons are in a highly shielded environment, appearing as a sharp singlet. |

| ~1.2-1.6 | Multiplet | 16H | -CH₂-(CH₂ )₈-CH₂- | The internal methylene protons of the decane chain will overlap, creating a complex multiplet. |

| ~0.6-0.7 | Triplet | 4H | Si-CH₂ - | The methylene protons adjacent to the silicon atoms are shielded and will appear as a triplet due to coupling with the neighboring CH₂ group. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide complementary information, confirming the carbon skeleton.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~50.5 | Si(OC H₃)₃ | The methoxy carbons are deshielded by the electronegative oxygen atoms. |

| ~33.1 | -C H₂- (internal) | The central methylene carbons of the decane chain will have similar chemical shifts. |

| ~29.5 | -C H₂- (internal) | The internal methylene carbons of the decane chain will have similar chemical shifts. |

| ~22.8 | -C H₂- | Methylene carbons further from the silicon atom. |

| ~14.2 | Si-C H₂- | The methylene carbons directly attached to silicon are the most shielded of the alkyl chain. |

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of 1,10-Bis(trimethoxysilyl)decane in 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing properties for nonpolar compounds and its distinct solvent peak.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Probe: Standard broadband or inverse detection probe.

-

Temperature: 298 K.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16 (adjust for desired signal-to-noise).

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons).

-

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Acquisition Parameters:

-

Spectral Width: ~240 ppm.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2 seconds.

-

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Diagram 1: NMR Experimental Workflow

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups in 1,10-Bis(trimethoxysilyl)decane.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the C-H, Si-O, and C-O bonds.

Table 4: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2925-2855 | Strong | C-H stretch | Alkyl (CH₂) |

| 1465 | Medium | C-H bend | Alkyl (CH₂) |

| 1190, 1080 | Strong, Broad | Si-O-C stretch | Methoxy-silane |

| 820 | Medium | Si-C stretch | Alkyl-silane |

Experimental Protocol for IR Spectroscopy

Objective: To obtain a high-quality FT-IR spectrum to identify characteristic functional groups.

Methodology:

-

Sample Preparation: As 1,10-Bis(trimethoxysilyl)decane is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Detector: Deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT).

-

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32 scans are typically sufficient for a good signal-to-noise ratio.

-

Background: A background spectrum of the clean salt plates must be acquired prior to the sample scan.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram 2: IR Spectroscopy Workflow

Caption: Workflow for FT-IR data acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Predicted Mass Spectrum

Electron ionization (EI) is a common technique for volatile compounds. The molecular ion peak ([M]⁺) is expected at m/z 382. However, due to the lability of the methoxy groups, this peak may be of low intensity or absent.

Table 5: Predicted Key Fragment Ions in EI-MS

| m/z | Proposed Fragment | Rationale |

| 351 | [M - OCH₃]⁺ | Loss of a methoxy radical is a common initial fragmentation. |

| 321 | [M - 2(OCH₃) - H]⁺ | Subsequent loss of methoxy groups. |

| 121 | [Si(OCH₃)₃]⁺ | A stable fragment corresponding to the trimethoxysilyl cation. |

| Various | [CnH2n+1]⁺ | Fragmentation of the decane chain will produce a series of alkyl cations separated by 14 Da (CH₂). |

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and analyze the fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., hexane or dichloromethane) into the mass spectrometer via a gas chromatography (GC-MS) interface or direct infusion.

-

Ionization:

-

Method: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

-

Mass Analysis:

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 50-500.

-

-

Data Acquisition and Analysis: Acquire the mass spectrum and analyze the molecular ion and fragment peaks to deduce the structure.

Diagram 3: Mass Spectrometry Logical Flow

Caption: Ionization and fragmentation pathways in EI-MS.

Conclusion

This guide provides a robust framework for the spectroscopic identification and characterization of 1,10-Bis(trimethoxysilyl)decane. By combining predicted spectral data with detailed, field-proven experimental protocols, researchers can confidently verify the synthesis and purity of this important bifunctional organosilane. The presented methodologies are designed to be self-validating, ensuring the generation of high-quality, reproducible data essential for advanced research and development applications.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Michigan State University Department of Chemistry. Infrared Spectroscopy.[Link]

-

University of California, Davis. Mass Spectrometry - Fragmentation Patterns.[Link]

1H NMR and 13C NMR analysis of 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane

Introduction: Elucidating the Structure of a Symmetrical Organosilane

3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane, also known by its synonym 1,10-Bis(trimethoxysilyl)decane, is an organosilicon compound with the molecular formula C₁₆H₃₈O₆Si₂.[1][2] Its structure features a central ten-carbon aliphatic chain flanked by two trimethoxysilyl groups. This symmetrical architecture makes it an ideal candidate for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy. The inherent symmetry simplifies the resulting spectra, allowing for a clear and unambiguous assignment of proton and carbon environments.

This guide serves as a comprehensive resource for researchers and scientists on the ¹H and ¹³C NMR analysis of this compound. It moves beyond a simple recitation of spectral data to explain the underlying principles that govern the observed chemical shifts, multiplicities, and integrations. By understanding the causal relationships between molecular structure and spectral output, professionals in materials science and drug development can leverage these techniques for robust quality control, reaction monitoring, and structural verification of related organosilane compounds.

Molecular Structure and Predicted NMR Environments

The key to interpreting the NMR spectra of 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane lies in recognizing its symmetry. The molecule possesses a C₂ symmetry axis at the center of the decane chain, which significantly reduces the number of unique proton and carbon signals.

Caption: Molecular structure with unique proton environments labeled (a-f).

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information through chemical shift, integration, and signal multiplicity (splitting).[3] For this molecule, we anticipate five distinct signals corresponding to the labeled proton environments.

Predicted ¹H NMR Signals:

-

Signal (a) - Methoxy Protons (-OCH₃):

-

Chemical Shift (δ): Expected around 3.5 - 3.6 ppm . The protons on the methoxy groups are deshielded by the adjacent electronegative oxygen atom. Their chemical shift is comparable to that observed in tetramethoxysilane (TMOS).[4]

-

Integration: These six equivalent methoxy groups contain a total of 18 protons (6 x CH₃). This signal will have the largest integral value.

-

Multiplicity: Singlet (s) . These protons have no adjacent, non-equivalent protons with which to couple.

-

-

Signal (b) - Methylene Protons (α to Si):

-

Chemical Shift (δ): Expected around 0.5 - 0.7 ppm . Protons on carbons directly attached to silicon are shifted upfield relative to typical alkanes. This is a characteristic effect of silicon, which is less electronegative than carbon.

-

Integration: The two equivalent methylene groups contain 4 protons (2 x CH₂).

-

Multiplicity: Triplet (t) . These protons are coupled to the two adjacent protons of environment (c), following the n+1 rule (2+1=3).

-

-

Signal (c) - Methylene Protons (β to Si):

-

Chemical Shift (δ): Expected around 1.3 - 1.5 ppm . These protons are one carbon removed from the silicon atom, so they experience less of its shielding effect and appear in a more typical aliphatic region.

-

Integration: The two equivalent methylene groups contain 4 protons (2 x CH₂).

-

Multiplicity: Multiplet (m) or Quintet . These protons are coupled to the two protons at (b) and the two protons at (d). This complex coupling will likely result in a multiplet.

-

-

Signals (d), (e), (f) - Central Methylene Protons:

-

Chemical Shift (δ): Expected around 1.2 - 1.4 ppm . These 12 protons (from 6 CH₂ groups) are in the center of the alkyl chain, furthest from the influence of the silyl groups. Their electronic environments are very similar, and their signals will likely overlap significantly.

-

Integration: The combined integral for these overlapping signals will correspond to 12 protons.

-

Multiplicity: Broad Multiplet (m) . Due to the extensive overlap and similar coupling environments, these signals will merge into a complex, broad peak that is difficult to resolve.

-

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides one signal for each unique carbon environment.[5] Due to the molecule's symmetry, we expect to see six distinct signals.

Predicted ¹³C NMR Signals:

-

Signal (a') - Methoxy Carbons (-OCH₃):

-

Chemical Shift (δ): Expected around 50 - 52 ppm . These carbons are bonded to an electronegative oxygen, shifting them significantly downfield.

-

-

Signal (b') - Methylene Carbons (α to Si):

-

Chemical Shift (δ): Expected around 10 - 12 ppm . In contrast to protons, carbons directly attached to silicon are shielded and appear at a characteristically upfield chemical shift.

-

-

Signal (c') - Methylene Carbons (β to Si):

-

Chemical Shift (δ): Expected around 22 - 24 ppm . The beta-carbon is less affected by the silicon and appears in a more standard aliphatic region.

-

-

Signal (d') - Methylene Carbons (γ to Si):

-

Chemical Shift (δ): Expected around 32 - 34 ppm .

-

-

Signals (e') & (f') - Central Methylene Carbons:

-

Chemical Shift (δ): Expected around 29 - 30 ppm . The carbons at the center of the long alkyl chain will have very similar chemical shifts, typical for the internal methylenes of a long alkane.

-

Data Summary

The predicted ¹H and ¹³C NMR data are summarized below for easy reference.

| Signal Label | Environment | Predicted ¹H δ (ppm) | Multiplicity | Integration | Predicted ¹³C δ (ppm) |

| a | -OC H₃ | 3.5 - 3.6 | s | 18H | 50 - 52 |

| b | -Si-C H₂- | 0.5 - 0.7 | t | 4H | 10 - 12 |

| c | -Si-CH₂-C H₂- | 1.3 - 1.5 | m | 4H | 22 - 24 |

| d | -(C H₂)₆- | 1.2 - 1.4 | m | 4H | 32 - 34 |

| e | -(C H₂)₆- | 1.2 - 1.4 | m | 4H | 29 - 30 |

| f | -(C H₂)₆- | 1.2 - 1.4 | m | 4H | 29 - 30 |

Experimental Protocols

Achieving high-quality, reproducible NMR data requires adherence to standardized protocols for sample preparation and data acquisition.

Workflow for NMR Analysis

Caption: Standardized workflow for NMR sample analysis.

Step-by-Step Methodology

-

Solvent Selection and Sample Preparation:

-

Choose a suitable deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is an excellent first choice due to its low cost, ability to dissolve many organic compounds, and ease of removal.[6]

-

Accurately weigh approximately 5-10 mg of 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane.

-

Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent directly in a vial.

-

Add an internal standard for chemical shift referencing. Tetramethylsilane (TMS) is the conventional standard for non-aqueous solvents, defined as 0.00 ppm.[3][7]

-

Transfer the final solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The following parameters are recommended for a 400 MHz spectrometer. Field strength should always be reported for each spectrum.[8]

-

¹H NMR Acquisition:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds. A longer delay may be needed for highly quantitative results.[9]

-

Number of Scans: 8-16 scans are typically sufficient due to the high sensitivity of the ¹H nucleus.

-

-

¹³C NMR Acquisition:

-

Mode: Proton-decoupled (¹³C{¹H}).

-

Pulse Angle: 30 degrees. Using a smaller pulse angle can help in observing quaternary carbons with long relaxation times.[9]

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 256-1024 scans are often required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[10]

-

-

-

Data Processing and Referencing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Manually phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[11][12]

-

For the ¹H spectrum, integrate the area under each signal. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.[13]

-

Conclusion

The ¹H and ¹³C NMR spectra of 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane are definitive and highly informative due to the molecule's symmetry. The ¹H spectrum is characterized by a prominent methoxy singlet, an upfield triplet for the methylene group alpha to silicon, and a series of overlapping aliphatic multiplets. The ¹³C spectrum confirms the structure with six distinct signals, including the characteristic upfield signal for the carbon directly bonded to silicon. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently use NMR spectroscopy to verify the structure and assess the purity of this and structurally related organosilicon compounds.

References

-

3,3,14,14-tetramethoxy-2,15-dioxa-3,14-disilahexadecane - PubChemLite. Available from: [Link]

-

29 Si NMR chemical shifts variations in organically modifies silanes. Available from: [Link]

-

NMR Spectroscopy of Organosilicon Compounds - ResearchGate. Available from: [Link]

-

Tetramethoxysilane | (CH3O)4Si | CID 12682 - PubChem. Available from: [Link]

-

Chemical shift referencing - University of Ottawa. Available from: [Link]

-

NMR Guidelines for ACS Journals. Available from: [Link]

-

13.3: Chemical Shifts - Chemistry LibreTexts. Available from: [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra - Royal Society of Chemistry. Available from: [Link]

-

State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC. Available from: [Link]

-

NMR solvent selection - that also allows sample recovery - BioChromato. Available from: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy - Wiley. Available from: [Link]

-

Synthesis, reactions, and spectral [NMR(H-1, C-13, and Si-29), IR] studies of organosilicon aryloxides - ResearchGate. Available from: [Link]

-

29Si NMR Experiments in Solutions of Organosilicon Compounds - ResearchGate. Available from: [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

-

3,14-Dioxa-8,9-dithia-4,13-disilahexadecane, 4,4,13,13-tetraethoxy - PubChem. Available from: [Link]

-

NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds - Mechanical Engineering. Available from: [Link]

-

A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface - OSTI.GOV. Available from: [Link]

-

NMR - Interpretation - Chemistry LibreTexts. Available from: [Link]

-

The Basics of Interpreting a Proton (1H) NMR Spectrum - ACD/Labs. Available from: [Link]

-

What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3? - Quora. Available from: [Link]

-

6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I - KPU Pressbooks. Available from: [Link]

-

differences & similarities of 1H & 13C NMR spectroscopy - YouTube. Available from: [Link]

Sources

- 1. 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane (122185-09-5) for sale [vulcanchem.com]

- 2. PubChemLite - 3,3,14,14-tetramethoxy-2,15-dioxa-3,14-disilahexadecane (C16H38O6Si2) [pubchemlite.lcsb.uni.lu]

- 3. acdlabs.com [acdlabs.com]

- 4. Tetramethoxysilane | (CH3O)4Si | CID 12682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 7. Chemical shift referencing [chem.ch.huji.ac.il]

- 8. pubsapp.acs.org [pubsapp.acs.org]

- 9. books.rsc.org [books.rsc.org]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

molecular weight and formula of 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane

This technical guide provides a comprehensive overview of the physicochemical properties of 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane, a bifunctional organosilane of interest to researchers and professionals in materials science and drug development. This document elucidates the compound's core characteristics, supported by verifiable data and structural information.

Core Molecular Attributes

3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane, identified by the CAS Registry Number 122185-09-5, is a specialized organosilicon compound.[1] It is also recognized by its synonym, 1,10-Bis(trimethoxysilyl)decane.[1] The systematic name accurately describes its structure, featuring a sixteen-carbon backbone with two silicon atoms, each bonded to three methoxy groups, and two oxygen atoms integrated into the main chain.

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Source |

| Molecular Formula | C16H38O6Si2 | [1][2][3] |

| Molecular Weight | 382.65 g/mol | [1] |

| Alternate Molecular Weight | 382.64 g/mol | [3] |

| Appearance | Colorless and transparent liquid | [1] |

| CAS Registry Number | 122185-09-5 | [1] |

Structural and Chemical Identity

The molecular structure of 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane is central to its chemical behavior and applications. The presence of two trialkoxysilane functionalities at opposing ends of a long aliphatic chain imparts a dual reactivity. The methoxy groups are susceptible to hydrolysis, a key step in the formation of siloxane bonds (Si-O-Si), which is foundational to its use in surface modification and as a coupling agent.

To visualize the connectivity of this molecule, a simplified workflow for its structural analysis is presented below.

Caption: Workflow for the determination of the molecular formula and weight.

The InChI (International Chemical Identifier) string for this compound is InChI=1S/C16H38O6Si2/c1-17-23(18-2,19-3)15-13-11-9-7-8-10-12-14-16-24(20-4,21-5)22-6/h7-16H2,1-6H3, providing a standard, computer-readable representation of its structure.

Experimental Protocols: Molecular Weight Determination

The determination of the molecular weight of a compound like 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane is a foundational experimental procedure. High-resolution mass spectrometry (HRMS) is the preferred method for obtaining a precise molecular weight.

Step-by-Step Protocol for HRMS Analysis:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of 1 µg/mL.

-

Ensure the sample is fully dissolved to prevent clogging of the instrument's introduction system.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard appropriate for the mass range of the analyte.

-

Select a soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to minimize fragmentation and preserve the molecular ion.

-

Set the mass analyzer to a high resolution (typically >10,000) to enable accurate mass determination.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range.

-

Observe the peak corresponding to the molecular ion (e.g., [M+H]+, [M+Na]+).

-

-

Data Analysis:

-

Identify the monoisotopic mass of the molecular ion.

-

Compare the experimentally determined mass to the theoretically calculated mass for the molecular formula C16H38O6Si2 to confirm the identity of the compound.

-

The following diagram illustrates the logical flow of this experimental process.

Caption: Experimental workflow for molecular weight determination via HRMS.

Applications in Research and Development

Organosilanes such as 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane are primarily utilized as additives in the formulation of advanced functional materials.[1] The dual reactive sites allow this molecule to act as a molecular bridge, coupling inorganic materials (like glass or metal oxides) to organic polymers. This property is invaluable in the development of composites, adhesives, and coatings with enhanced durability and performance characteristics.

In the realm of drug development, similar long-chain silanes can be employed for the surface modification of nanoparticles or drug delivery vehicles. The ability to alter the surface chemistry of these carriers can improve their biocompatibility, circulation time, and targeting efficiency.

References

-

3,3,14,14-tetramethoxy-2,15-dioxa-3,14-disilahexadecane. PubChemLite. [Link]

Sources

- 1. 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane (122185-09-5) for sale [vulcanchem.com]

- 2. PubChemLite - 3,3,14,14-tetramethoxy-2,15-dioxa-3,14-disilahexadecane (C16H38O6Si2) [pubchemlite.lcsb.uni.lu]

- 3. 122185-09-5|3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Hydrolytic Stability of Long-Chain Bis-Alkoxysilanes

Introduction: The Critical Role of Hydrolytic Stability in Advanced Applications

Long-chain bis-alkoxysilanes are a pivotal class of molecules in materials science, particularly in applications demanding robust and durable surface modification. These compounds, characterized by two silicon atoms bearing hydrolyzable alkoxy groups and bridged by a long organic chain, are integral to the formulation of high-performance coatings, adhesives, and as coupling agents in composites. Their utility in drug development is also expanding, particularly in the surface functionalization of nanoparticles for targeted delivery and controlled release. The efficacy and longevity of these materials are fundamentally tethered to the hydrolytic stability of the bis-alkoxysilane precursors. Understanding and controlling the hydrolysis and subsequent condensation reactions are paramount for researchers, scientists, and drug development professionals to ensure product performance, reproducibility, and shelf-life. This guide provides a comprehensive exploration of the core principles governing the hydrolytic stability of long-chain bis-alkoxysilanes, offering both theoretical insights and practical, field-proven methodologies for its evaluation.

I. The Chemistry of Hydrolysis and Condensation: A Mechanistic Overview

The transformation of bis-alkoxysilanes into a stable, cross-linked siloxane network is a two-step process involving hydrolysis and condensation. A thorough understanding of these mechanisms is the bedrock for controlling the reaction kinetics and the final properties of the modified material.

Hydrolysis: The Initiating Step

Hydrolysis is the cleavage of the silicon-oxygen bond in the alkoxy group (Si-OR) by water to form a silanol group (Si-OH) and an alcohol (R-OH) as a byproduct.[1] This reaction can be catalyzed by both acids and bases.[2]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the alkoxy oxygen is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[1] The reaction is generally considered to follow an SN2-type mechanism.[3]

-

Base-Catalyzed Hydrolysis: In basic media, the hydroxide ion directly attacks the silicon atom, leading to the displacement of the alkoxy group.[3] This process also follows an S_N2-Si mechanism with a penta- or hexavalent intermediate.[3]

The hydrolysis of bis-alkoxysilanes proceeds in a stepwise manner, with each of the alkoxy groups reacting sequentially.

Condensation: Building the Siloxane Network

Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation to form stable siloxane bonds (Si-O-Si). This process can occur through two primary pathways:

-

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water.

-

Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed alkoxy group to form a siloxane bond and an alcohol molecule.

The rate and extent of condensation are also heavily influenced by pH, with condensation being slowest around the isoelectric point of silica (pH ~2-4) and accelerating under both more acidic and, particularly, more basic conditions.

II. Key Factors Influencing the Hydrolytic Stability of Long-Chain Bis-Alkoxysilanes

The rate and extent of hydrolysis are not intrinsic properties but are profoundly influenced by a multitude of experimental parameters. Mastering these factors is key to achieving reproducible and optimized performance.

The Central Role of pH

The pH of the aqueous environment is the most critical factor governing the rate of hydrolysis. The hydrolysis of alkoxysilanes is slowest at a neutral pH of approximately 7 and is significantly accelerated under both acidic and basic conditions.[2] For most non-amino silanes, acidic conditions (pH 3-5) are employed to promote a controlled hydrolysis while minimizing the rate of condensation.[2]

The Bridging Chain Length: A Subtle but Significant Influencer

The length of the alkyl chain ((CH₂)n) separating the two silyl moieties plays a crucial role in the hydrolytic behavior and the properties of the resulting siloxane network.

-

Steric Effects: While the long alkyl chain in molecules like 1,10-bis(trimethoxysilyl)decane does not directly contribute to low surface energy, it can influence the steric accessibility of the silicon centers to water molecules.[4]

-

Flexibility and Network Formation: Longer, more flexible chains can allow for greater conformational freedom, potentially impacting the rate of intramolecular condensation and the final architecture of the cross-linked network. Shorter bridging groups, as in bis(triethoxysilyl)ethane (BTSE), can lead to a higher crosslinking density.

Nature of the Alkoxy Group: Steric Hindrance is Key

The steric bulk of the alkoxy group has a direct and predictable effect on the rate of hydrolysis. Smaller alkoxy groups lead to faster hydrolysis due to reduced steric hindrance around the silicon atom. The general trend for hydrolysis rates is: Methoxy > Ethoxy > Propoxy > Butoxy.

Catalysts: Accelerating the Inevitable

While pH provides broad control, specific catalysts can be employed to fine-tune the hydrolysis and condensation rates. Acids (e.g., acetic acid, hydrochloric acid) and bases (e.g., amines) are common catalysts.[2] Organometallic compounds, such as tin and titanium complexes, can also be effective, particularly in non-aqueous or low-water systems.[5]

Solvent System and Concentration

The choice of solvent and the concentration of the bis-alkoxysilane are critical for controlling the reaction kinetics.

-

Co-solvents: Due to the often-limited water solubility of long-chain bis-alkoxysilanes, a co-solvent such as an alcohol (e.g., ethanol, methanol) is typically used to create a homogeneous reaction mixture. The water-to-solvent ratio can significantly impact the hydrolysis rate.

-

Concentration: Higher concentrations of the silane and water generally lead to faster hydrolysis rates.[2] However, this can also accelerate condensation, potentially leading to premature gelation.

III. Analytical Techniques for Characterizing Hydrolytic Stability